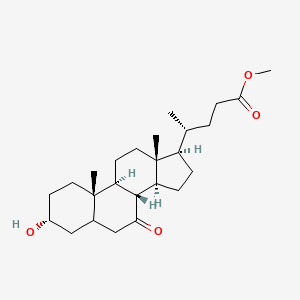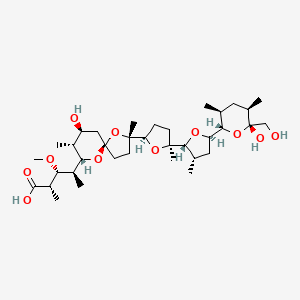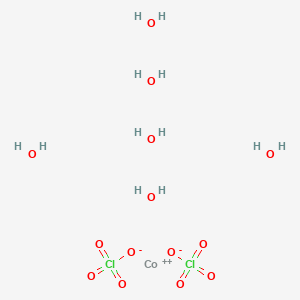
Cobalt perchlorate,hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt perchlorate hydrate is an inorganic chemical compound with the formula Co(ClO₄)₂·nH₂O, where n typically equals 6. This compound exists in two forms: a pink anhydrous form and a dark-red hexahydrate form. Both forms are hygroscopic solids, meaning they readily absorb moisture from the air .
Métodos De Preparación
Cobalt perchlorate hydrate can be synthesized through several methods:
Reaction with Perchloric Acid: Cobalt metal or cobalt(II) carbonate reacts with perchloric acid, followed by the evaporation of the solution to yield cobalt perchlorate hydrate[ \text{CoCO}_3 + 2 \text{HClO}_4 \rightarrow \text{Co(ClO}_4)_2 + \text{H}_2\text{O} + \text{CO}_2 ]
Reaction with Dichlorine Hexoxide: Anhydrous cobalt(II) perchlorate can be produced by reacting dichlorine hexoxide with cobalt(II) chloride, followed by heating in a vacuum at 75°C.
Análisis De Reacciones Químicas
Cobalt perchlorate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where cobalt can change its oxidation state.
Substitution Reactions: The perchlorate anion can be substituted by other anions under specific conditions.
Complex Formation: Cobalt perchlorate hydrate can form complexes with various ligands, such as water and ammonia, leading to different coordination compounds.
Aplicaciones Científicas De Investigación
Cobalt perchlorate hydrate has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other cobalt compounds and as a catalyst in various chemical reactions.
Biology: It is used in studies involving cobalt’s role in biological systems, particularly in vitamin B12 synthesis.
Medicine: Research into cobalt-based drugs and their potential therapeutic effects often involves cobalt perchlorate hydrate.
Industry: It is used in battery manufacturing and as an oxidizing agent in various industrial processes.
Mecanismo De Acción
The mechanism of action of cobalt perchlorate hydrate involves its ability to form coordination complexes with various ligands. The cobalt ion can interact with different molecular targets, influencing biochemical pathways and catalytic processes. The perchlorate anion can also participate in oxidation-reduction reactions, contributing to the compound’s overall reactivity .
Comparación Con Compuestos Similares
Cobalt perchlorate hydrate can be compared with other metal perchlorates, such as:
Iron(II) Perchlorate: Similar in structure but with different reactivity and applications.
Nickel(II) Perchlorate: Shares some chemical properties but differs in its coordination chemistry.
Copper(II) Perchlorate: Used in similar applications but has distinct redox properties
Cobalt perchlorate hydrate is unique due to its specific coordination chemistry and the ability to form stable complexes with various ligands, making it valuable in both research and industrial applications.
Propiedades
IUPAC Name |
cobalt(2+);diperchlorate;hexahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClHO4.Co.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOBHNYTWJSVKF-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2CoH12O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2,4-dimethoxyphenyl)methyl]-1,3-benzodioxol-5-amine;hydrochloride](/img/structure/B8062843.png)
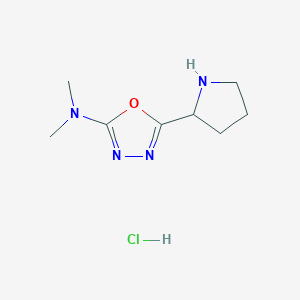
![2-[1,3-Benzodioxol-5-yl-[(2,4-dimethoxyphenyl)methyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B8062854.png)
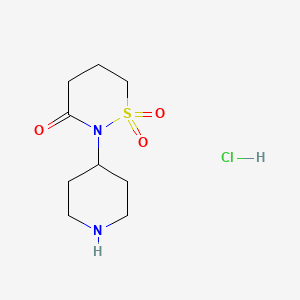
![2-[2-(4-Phenylmethoxyanilino)ethyl]isoindole-1,3-dione](/img/structure/B8062866.png)
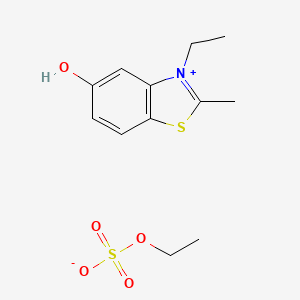
![N-[2-(4-Imidazolyl)ethyl]-5-bromo-2-chloropyrimidin-4-amine](/img/structure/B8062880.png)
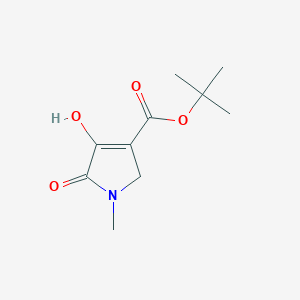
![(1R,9R,10S,12R,13S,14R,16S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B8062912.png)
![(8R,9S,10S,13S,14S)-2-hydroxy-13-methyl-7,8,9,10,11,12,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B8062924.png)
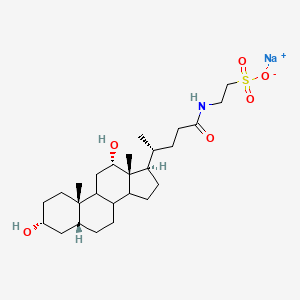
![N-[(1S)-1-amino-1,2-diphenylethyl]-4-methylbenzenesulfonamide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene](/img/structure/B8062941.png)
